
4-(Trifluoromethyl)-1,3-oxazole-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Trifluoromethyl)-1,3-oxazole-2-carbaldehyde is a chemical compound characterized by the presence of a trifluoromethyl group attached to an oxazole ring, which is further substituted with a carbaldehyde group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethyl)-1,3-oxazole-2-carbaldehyde typically involves the cycloaddition reaction of trifluoromethyl nitrile oxide with suitable alkyne substrates. The reaction conditions are optimized to control the rate and concentration of trifluoromethyl nitrile oxide formation, which is critical for the preferential formation of the desired oxazole product .
Industrial Production Methods: Industrial production methods for this compound often involve the use of specialized equipment and safety protocols due to the reactive nature of the trifluoromethyl group. The process may include steps such as lithiation, electrophile quenching, and alkoxylation to achieve the desired product with high yield and purity .
化学反応の分析
Types of Reactions: 4-(Trifluoromethyl)-1,3-oxazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl group can participate in substitution reactions, often involving nucleophiles or electrophiles.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like Grignard reagents. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
4-(Trifluoromethyl)-1,3-oxazole-2-carbaldehyde has a wide range of applications in scientific research:
作用機序
The mechanism by which 4-(Trifluoromethyl)-1,3-oxazole-2-carbaldehyde exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can influence the compound’s binding affinity and specificity, leading to alterations in biological pathways and processes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
類似化合物との比較
4-(Trifluoromethyl)phenol: This compound also contains a trifluoromethyl group and is used in various chemical and pharmaceutical applications.
Trifluoromethylpyridine: Known for its use in agrochemicals and pharmaceuticals, this compound shares similar structural features with 4-(Trifluoromethyl)-1,3-oxazole-2-carbaldehyde.
Uniqueness: this compound is unique due to the presence of both an oxazole ring and a carbaldehyde group, which confer distinct chemical reactivity and potential for diverse applications. Its trifluoromethyl group enhances its stability and bioactivity, making it a valuable compound in various research and industrial contexts .
特性
分子式 |
C5H2F3NO2 |
|---|---|
分子量 |
165.07 g/mol |
IUPAC名 |
4-(trifluoromethyl)-1,3-oxazole-2-carbaldehyde |
InChI |
InChI=1S/C5H2F3NO2/c6-5(7,8)3-2-11-4(1-10)9-3/h1-2H |
InChIキー |
IMZWEQONZIUZIH-UHFFFAOYSA-N |
正規SMILES |
C1=C(N=C(O1)C=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


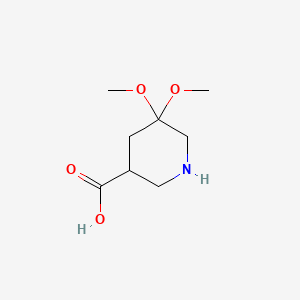
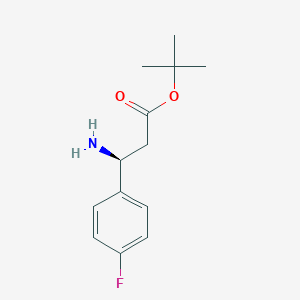
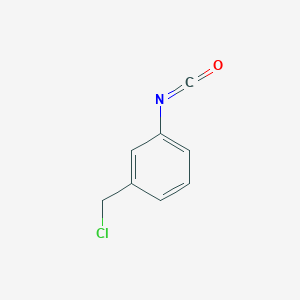
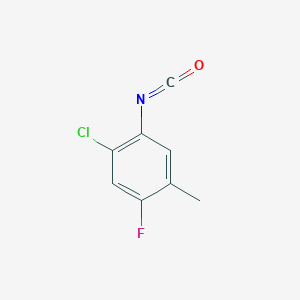

![Ethyl 3-[(oxan-4-yl)amino]propanoate](/img/structure/B13507092.png)
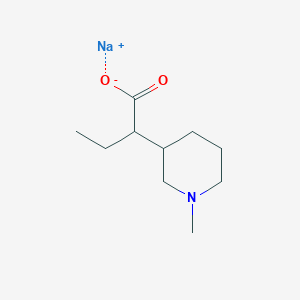
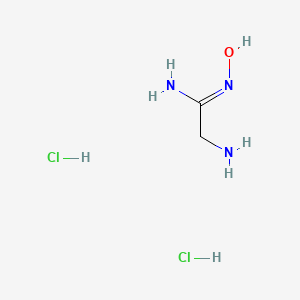
![1-{7,10-Dioxadispiro[2.2.4^{6}.2^{3}]dodecan-1-yl}methanaminehydrochloride](/img/structure/B13507111.png)
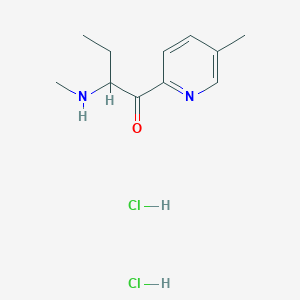
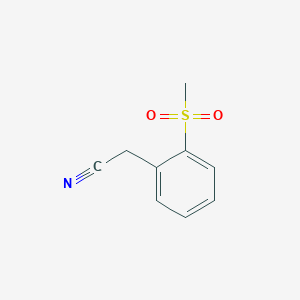
![6-bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13507120.png)
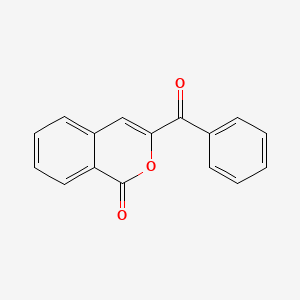
![2-[2-(4-Methylpiperazin-1-yl)ethoxy]ethan-1-amine trihydrochloride](/img/structure/B13507132.png)
